molecular formula C20H23ClN2O2S B10821654 Ruski-41

Ruski-41

Katalognummer B10821654
Molekulargewicht: 390.9 g/mol
InChI-Schlüssel: LPTGUSPVGHUCQF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

RUSKI-41 is a small molecule inhibitor that targets the enzyme Hedgehog acyltransferase (Hhat). This enzyme is responsible for the N-terminal palmitoylation of Sonic Hedgehog (Shh) proteins, which is essential for their signaling activity. The Hedgehog signaling pathway plays a crucial role in embryonic development and is implicated in various cancers and diseases .

Vorbereitungsmethoden

The synthesis of RUSKI-41 involves several steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The exact synthetic route and industrial production methods are proprietary and not publicly disclosed. general methods for synthesizing similar compounds often involve organic synthesis techniques such as condensation reactions, cyclization, and purification through chromatography .

Analyse Chemischer Reaktionen

RUSKI-41 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used .

Wissenschaftliche Forschungsanwendungen

RUSKI-41 has several scientific research applications, including:

Wirkmechanismus

RUSKI-41 exerts its effects by inhibiting the enzyme Hedgehog acyltransferase (Hhat), which is responsible for the N-terminal palmitoylation of Sonic Hedgehog (Shh) proteins. This inhibition prevents the proper signaling of Shh proteins, thereby disrupting the Hedgehog signaling pathway. The molecular targets and pathways involved include the Hhat enzyme and the downstream signaling components of the Hedgehog pathway .

Vergleich Mit ähnlichen Verbindungen

RUSKI-41 is part of a series of dihydrothienopyridines that target the Hedgehog signaling pathway. Similar compounds include:

    RUSKI-43: Another inhibitor of Hhat, but with off-target cytotoxicity.

    RUSKI-201: A more selective inhibitor with no off-target cytotoxicity.

This compound is unique in its specific inhibition of Hhat without the off-target effects seen in RUSKI-43 .

Eigenschaften

Molekularformel

C20H23ClN2O2S

Molekulargewicht

390.9 g/mol

IUPAC-Name

1-[4-[(4-chloro-3-methylphenoxy)methyl]-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl]-2-(prop-2-enylamino)ethanone

InChI

InChI=1S/C20H23ClN2O2S/c1-3-8-22-12-20(24)23-9-6-19-16(7-10-26-19)18(23)13-25-15-4-5-17(21)14(2)11-15/h3-5,7,10-11,18,22H,1,6,8-9,12-13H2,2H3

InChI-Schlüssel

LPTGUSPVGHUCQF-UHFFFAOYSA-N

Kanonische SMILES

CC1=C(C=CC(=C1)OCC2C3=C(CCN2C(=O)CNCC=C)SC=C3)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.